molecular formula C8H7NO B1195906 Isoindolin-1-one CAS No. 480-91-1

Isoindolin-1-one

Cat. No. B1195906
CAS RN: 480-91-1
M. Wt: 133.15 g/mol
InChI Key: PXZQEOJJUGGUIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoindolin-1-ones can be synthesized through various methods, including Rhodium(III)-catalyzed C-H functionalization in water, demonstrating a green synthesis approach by utilizing water as a solvent, highlighting its regioselective nature and tolerance for potentially useful functional groups (Wu et al., 2018). Another method involves a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids, offering efficient approaches to isoindolin-1-one derivatives with good yields and selectivities (Cao et al., 2008).

Molecular Structure Analysis

The molecular structure of isoindolin-1-one facilitates a range of chemical modifications, enabling the synthesis of various derivatives with extended π-conjugation. The nucleophilic cyclizations between an amide and an alkyne have been found efficient for producing isoindolin-1-ones in high yields, allowing for structural alterations while maintaining good regio- and stereospecificity (Bubar et al., 2012).

Chemical Reactions and Properties

Isoindolin-1-ones undergo various chemical reactions, including efficient three-component synthesis under mild and solvent-free conditions, demonstrating their reactivity and versatility (Adib et al., 2016). They also serve as urease inhibitors, indicating their potential in medicinal chemistry applications (Peytam et al., 2019).

Physical Properties Analysis

The synthesis processes of isoindolin-1-ones, such as ultrasonic-assisted synthesis, highlight their physical properties by showcasing the efficiency and yields of the reactions under various conditions. This method demonstrates group tolerance and high efficiency, indicating the adaptability of isoindolin-1-ones to different synthesis conditions (Mardjan et al., 2022).

Chemical Properties Analysis

Isoindolin-1-ones' chemical properties allow for the synthesis of medicinally important derivatives through catalyzed reactions, such as the Rh(III)-catalyzed one-pot reaction of benzamides, ketones, and hydrazines, facilitating access to N-substituted quaternary isoindolinones (Zhang et al., 2015). This versatility highlights their potential in developing novel compounds with significant biological activities.

Scientific Research Applications

  • Natural Products with Diverse Bioactivities : Isoindolin-1-one is found in a range of natural products exhibiting varied biological activities, useful in treating chronic diseases. Recent advancements in synthetic methods have broadened the scope of 1-isoindolinone chemistry (Upadhyay et al., 2020).

  • Anti-cancer Properties : A study on the synthesis and evaluation of a 3-methyleneisoindolin-1-one library revealed significant anti-cancer activity, particularly against human breast cancer cell lines (Mehta et al., 2022).

  • Potential in Parkinson's Disease Treatment : Isoindoline derivatives, related to isoindolin-1-one, showed potential in treating Parkinsonism in mice models. This indicates a promising application in neurodegenerative disease research (Andrade-Jorge et al., 2017).

  • Anion Receptors : Isoindoline-based ligands have been synthesized for anion binding, showing enhanced affinity towards halides compared to other compounds. This could have implications in chemical sensing and separation processes (Dydio et al., 2009).

  • Sedative-Hypnotic Agents : Isoindolin-1-one derivatives have been developed as new intravenous sedative-hypnotic compounds, showing potent activity and a wide safety margin in vivo (Kanamitsu et al., 2007).

  • Synthesis and Structural Analysis : Research into the molecular structure of certain isoindolin-1-one compounds, like 2-(4-hydroxybiphenyl-3-yl)isoindolin-1-one, contributes to our understanding of its chemical properties and potential applications in material science and pharmaceuticals (Zheng & Wu, 2010).

  • Antimicrobial and Anti-Parasitical Activities : Isoindolin-1-one-3-phosphonates synthesized through a 'one-pot' three-component reaction displayed significant antimicrobial and anti-parasitical activities, indicating their potential as therapeutic agents (Jelali et al., 2021).

  • Synthesis in Ionic Liquids : Studies have shown efficient synthesis of isoindolin-1-one derivatives in ionic liquids, a method that can be used for the development of various pharmaceuticals (Cao et al., 2008).

  • Green Synthesis Techniques : Isoindolin-1-one derivatives have been synthesized using green chemistry principles, demonstrating a sustainable approach to pharmaceutical development (Wu et al., 2018).

  • Potential in Treating Depression : Isoindoline derivatives, closely related to isoindolin-1-one, have shown significant antidepressant activity, suggesting a new avenue for developing antidepressant drugs (Sun et al., 2022).

Safety And Hazards

Isoindolin-1-one is classified as an eye irritant under the GHS classification . It should be handled with care to avoid eye contact .

Future Directions

Based on the structure-activity relationship scheme, several new compounds were designed using the fragment substitution strategy, and their activities were predicted by the 3D-QSAR model . This suggests that isoindolin-1-one and its derivatives have potential for further exploration and development in the field of medicinal chemistry .

properties

IUPAC Name

2,3-dihydroisoindol-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZQEOJJUGGUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197391
Record name 2,3-Dihydro-1H-isoindol-1-one
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindolin-1-one

CAS RN

480-91-1
Record name Isoindolinone
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Record name 2,3-Dihydro-1H-isoindol-1-one
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Record name 1-Isoindolinone
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Synthesis routes and methods I

Procedure details

The same procedures as in Example 29 were repeated except for using 5.01 g of 2-cyano-11-hydroxy-5, 11-dihydro-6H-dibenz[b,e]-azepin-6-one and 12.82 g of 2-(aminoethyl)-1-ethylpyrrolidine as the starting materials. Thus, 0.93 g of 3-(2-amino-5-cyanophenyl)-2-[1-ethylpyrrolidin-2-yl) methyl]isoindolin-1-one (Compound 35) was obtained.
Name
2-cyano-11-hydroxy-5, 11-dihydro-6H-dibenz[b,e]-azepin-6-one
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure followed is as in Example 28, but using 4-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxy-1-isoindolinone (2 g.), 4-chlorocarbonyl-1-methyl-piperazine hydrochloride (6.9 g.), triethylamine (6.5 cc., equivalent to 4.7 g.), pyridine (30 cc.) and methylene chloride (200 cc.). When the reaction has ended, the reaction mixture is taken up in water (200 cc.). A precipitate which forms is filtered off. After decanting from the methylene chloride layer, the aqueous layer is extracted with methylene chloride (400 cc.). The combined organic layers are dried over anhydrous sodium sulphate (10 g.). After filtration followed by concentration, the residue is washed with water. The mother liquor is extracted with methylene chloride (100 cc.). After evaporation of the methylene chloride, the residue is chromatographed on silica gel (125 g.), elution being carried out with a mixture of methylene chloride and ethyl acetate (9/1 by volume), and fractions of 50 cc. being collected. Fractions 1 to 21 (1,050 cc.) yield isoindolinone starting material (0.9 g.) and fractions 22 to 25 (200 cc.) yield a product (0.3 g.) which is recrystallised from acetonitrile (6 cc.). This gives 4-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(4-methyl-piperazinyl)-carbonyloxy-1-isoindolinone (0.2 g.), melting at 191°-193° C.
Name
4-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxy-1-isoindolinone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-amine-hydrochloride (100 mg, 0.44 mmol), 2-(bromomethyl)benzonitrile (115 mg, 0.6 mmol), and triethylamine (0.5 mL, 3.5 mmol) in DMF (3 mL) were irradiated and stirred in the microwave reactor at 80° C. for 10 minutes. The reaction was cooled, diluted with H2O (50 mL) and extracted with ethyl acetate (3×, 30 mL). The combined organic extracts were dried over sodium sulfate and concentrated on the rotovap. The residue was dissolved in ethanol (70 mL), H2O (3 mL) and acetic acid (1 mL) and the mixture was refluxed for 2 hours. The solution was concentrated on the rotovap, taken up in methanol (3 mL) and purified by reversed phase HPLC in 3-1 mL aliquots (5 to 95% acetonitrile in H2O: 16 minute gradient). The pure fractions were combined and concentrated on the rotovap. The residue was triturated with ethyl acetate/hexanes (1/9) to afford 2-(1-(3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)isoindolin-1-one (85 mg, 61%) as a pure white solid. 1H NMR (DMSO-d6, 400 MHz): δ2.18 (s, 3H), 2.43 (s, 3H), 4.97 (s, 2H), 5.18 (s, 2H), 7.58-7.68 (m, 3H), 7.77 (s, 1H), 8.10 (d, J=8 Hz, 1H), 8.27 (s, 1H), 9.19 (bs, 1H). The title compound was shown to inhibit hT2R08 bitter receptor and had an IC50 value greater than 30 μM.
Name
1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-amine-hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
61%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindolin-1-one
Reactant of Route 2
Isoindolin-1-one
Reactant of Route 3
Isoindolin-1-one
Reactant of Route 4
Isoindolin-1-one
Reactant of Route 5
Reactant of Route 5
Isoindolin-1-one
Reactant of Route 6
Isoindolin-1-one

Citations

For This Compound
1,570
Citations
N Kanamitsu, T Osaki, Y Itsuji, M Yoshimura… - Chemical and …, 2007 - jstage.jst.go.jp
… Therefore, amongst the parent skeletons of these nonbenzodiazepine compounds, we took note of the isoindolin-1-one skeleton6) (Fig. 1), and synthesized approximately 170 …
Number of citations: 125 www.jstage.jst.go.jp
W Zhou, YX Zhang, XD Nie, CM Si… - The Journal of Organic …, 2018 - ACS Publications
… As for 3-substituted isoindolin-1-one 2, recent efforts led to a … (1)/3-substituted isoindolin-1-one (2) should be accessible via the … (1) and 3-substituted isoindolin-1-one (2) as well as its …
Number of citations: 22 pubs.acs.org
F Chen, M Lei, L Hu - Green Chemistry, 2014 - pubs.rsc.org
… of heterocycles containing a isoindolin-1-one ring fragment is … Hence, the preparation of 3-(1H-indol-3-yl)isoindolin-1-one … 1H-indol-3-yl)isoindolin-1-one derivatives have been reported. …
Number of citations: 34 pubs.rsc.org
FB El Dhaibi, A Youssef, JC Fettinger, MJ Kurth… - ACS …, 2022 - ACS Publications
… ; it should be minimized in order to precipitate isoindolin-1-one 6 as it forms. Formation of the … This isoindolin-1-one (6) was isolated as a pure white powder, which was sensitive to light …
Number of citations: 2 pubs.acs.org
S Ghosh, SJ Cho - Biomedicines, 2022 - mdpi.com
… In the current manuscript, we conducted various molecular modeling studies with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors by combining molecular docking, …
Number of citations: 7 www.mdpi.com
GY Yang, JM Dai, ZJ Li, J Wang, FX Yang, X Liu… - Archives of Pharmacal …, 2022 - Springer
… of isoindolin-1-one bearing a pentacyclic ketone, while nicindole D (4) is the first example of isoindolin-1-one bearing … Molecular docking studies also revealed that the isoindolin-1-one …
Number of citations: 12 link.springer.com
SM Allin, CJ Northfield, MI Page, AMZ Slawin - Tetrahedron letters, 1999 - Elsevier
A New Approach to the Synthesis of Non-Racemic Isoindolin-l-one Derivatives Page 1 Pergamon Tetrahedron Letters 40 (1999) 141-142 TETRAHEDRON LETTERS A New Approach …
Number of citations: 41 www.sciencedirect.com
T Yao, RC Larock - The Journal of organic chemistry, 2005 - ACS Publications
… The isoindolin-1-one ring system represents a key structural subunit in numerous natural and synthetic products that exhibit a wide range of biological activities, including …
Number of citations: 230 pubs.acs.org
F Peytam, M Adib, S Mahernia, M Rahmanian-Jazi… - Bioorganic …, 2019 - Elsevier
… Next, an intramolecular amidation may occur through nucleophilic attack of the amine moiety on the adjacent carboxylic acid to close the isoindolin-1-one ring skeleton and form 9. …
Number of citations: 26 www.sciencedirect.com
MID Mardjan, MF Hariadi, IM Putri, NA Musyarrofah… - RSC …, 2022 - pubs.rsc.org
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation. This practical synthesis is featured by group tolerance, high …
Number of citations: 6 pubs.rsc.org

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